Cas no 1396675-88-9 (3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea)

3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea structure
1396675-88-9 structure
商品名:3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea
CAS番号:1396675-88-9
MF:C18H19ClN2O4
メガワット:362.807463884354
CID:6349117
PubChem ID:71781959

3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea 化学的及び物理的性質

名前と識別子

    • 3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea
    • F5857-3395
    • AKOS024524013
    • 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea
    • 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea
    • 1396675-88-9
    • 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
    • インチ: 1S/C18H19ClN2O4/c1-18(23,13-4-7-15-16(8-13)25-11-24-15)10-21-17(22)20-9-12-2-5-14(19)6-3-12/h2-8,23H,9-11H2,1H3,(H2,20,21,22)
    • InChIKey: VSEIDERHEIWDFJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CNC(NCC(C)(C1=CC=C2C(=C1)OCO2)O)=O

計算された属性

  • せいみつぶんしりょう: 362.1033348g/mol
  • どういたいしつりょう: 362.1033348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-3395-20mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
20mg
$99.0 2023-09-09
Life Chemicals
F5857-3395-2mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
2mg
$59.0 2023-09-09
Life Chemicals
F5857-3395-30mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
30mg
$119.0 2023-09-09
Life Chemicals
F5857-3395-4mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
4mg
$66.0 2023-09-09
Life Chemicals
F5857-3395-5mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
5mg
$69.0 2023-09-09
Life Chemicals
F5857-3395-3mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
3mg
$63.0 2023-09-09
Life Chemicals
F5857-3395-10mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
10mg
$79.0 2023-09-09
Life Chemicals
F5857-3395-40mg
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
40mg
$140.0 2023-09-09
Life Chemicals
F5857-3395-10μmol
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-3395-2μmol
3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea
1396675-88-9
2μmol
$57.0 2023-09-09

3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylurea 関連文献

3-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)methylureaに関する追加情報

Comprehensive Overview of 3-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea (CAS No. 1396675-88-9)

The compound 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea (CAS No. 1396675-88-9) is a synthetic organic molecule with a unique structural framework. Its name reflects the presence of a benzodioxole ring, a hydroxypropyl group, and a chlorophenyl moiety, which collectively contribute to its potential applications in pharmaceutical and agrochemical research. The urea linkage in its structure is particularly noteworthy, as it is a common pharmacophore in drug design due to its hydrogen-bonding capabilities.

In recent years, researchers have shown growing interest in benzodioxole-containing compounds due to their diverse biological activities. The 1,3-benzodioxole core in this molecule is known for its metabolic stability and ability to modulate enzyme interactions, making it a valuable scaffold in medicinal chemistry. Meanwhile, the 4-chlorophenyl group enhances lipophilicity, which can influence the compound's bioavailability and membrane permeability. These features align with current trends in drug discovery, where multi-target ligands and fragment-based drug design are hot topics.

The hydroxypropyl spacer in CAS 1396675-88-9 provides conformational flexibility, a property highly sought after in modern small-molecule therapeutics. This flexibility may enable the compound to adopt optimal binding poses when interacting with biological targets. Computational studies of similar structures suggest that such compounds could exhibit kinase inhibitory activity or GPCR modulation—areas of intense investigation in oncology and CNS drug development.

From a synthetic chemistry perspective, the preparation of 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea likely involves multi-step organic transformations. Key steps might include Mitsunobu reactions for ether formation, reductive amination to introduce the amine functionality, and urea coupling methodologies. These techniques are frequently discussed in green chemistry forums, as researchers seek to optimize synthetic routes with reduced environmental impact.

Analytical characterization of this compound would typically employ HPLC-MS for purity assessment, NMR spectroscopy for structural confirmation, and possibly X-ray crystallography to determine its solid-state conformation. Such analytical data is crucial for quality control in chemical development—a subject of particular interest to professionals searching for QC/QA best practices in fine chemical production.

While specific biological data for 1396675-88-9 may be limited in public literature, structurally related compounds have shown promise in various therapeutic areas. The benzodioxole-urea hybrid structure suggests potential investigation as a central nervous system agent, given the prevalence of similar motifs in neuroactive compounds. Alternatively, its chlorophenyl component might direct research toward antimicrobial applications, a field experiencing renewed urgency due to antibiotic resistance concerns.

In material science applications, the presence of both aromatic systems and hydrogen-bond donors/acceptors in this molecule could make it interesting for molecular recognition studies or supramolecular chemistry applications. These research directions are gaining traction in academic circles focused on smart materials and sensor development.

The stability profile of 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-[(4-chlorophenyl)methyl]urea would be an important consideration for potential applications. Factors such as photostability, hydrolytic stability, and thermal stability would need evaluation—topics frequently searched by formulation scientists and process chemists working on drug product development.

From a regulatory standpoint, compounds containing benzodioxole groups often require careful metabolic studies to assess potential formation of catechol intermediates. This connects to broader discussions about structural alerts in drug design and toxicity prediction—subjects of high relevance in preclinical research communities.

In conclusion, CAS 1396675-88-9 represents an intriguing chemical entity with multiple functional groups that invite exploration across various scientific disciplines. Its structural features align with current research priorities in medicinal chemistry, chemical biology, and material science, making it a compound worthy of further investigation by researchers interested in structure-activity relationships and molecular design principles.

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